6-Amino-1H-indazole-3-carbaldehyde
Overview
Description
6-Amino-1H-indazole-3-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the 6th position and an aldehyde group at the 3rd position on the indazole ring, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
6-Amino-1H-indazole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules . The compounds were initially designed as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors .
Mode of Action
The mode of action of this compound involves its interaction with its primary target, IDO1 . This interaction results in the suppression of the IDO1 protein expression .
Biochemical Pathways
The biochemical pathways affected by this compound involve the IDO1 pathway . The suppression of IDO1 protein expression affects the downstream effects of this pathway .
Result of Action
The result of the action of this compound is the suppression of the IDO1 protein expression . This suppression is related to the G2/M cell cycle arrest . Some compounds showed similar or superior antitumor activity to 5-Fu .
Biochemical Analysis
Biochemical Properties
6-Amino-1H-indazole-3-carbaldehyde plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. One of the key interactions is with indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the catabolism of tryptophan. This compound acts as an inhibitor of IDO1, thereby modulating the levels of tryptophan and its metabolites. This interaction is crucial in the context of cancer, as IDO1 is often upregulated in tumor cells, leading to immune suppression .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cells, this compound has been shown to induce cell cycle arrest at the G2/M phase, thereby inhibiting cell proliferation. Additionally, this compound has been found to modulate cell signaling pathways, including the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation . Furthermore, this compound influences gene expression by altering the transcriptional activity of key regulatory genes involved in cell growth and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of IDO1, inhibiting its enzymatic activity and preventing the conversion of tryptophan to kynurenine. This inhibition leads to an increase in tryptophan levels and a decrease in kynurenine levels, which can enhance the immune response against tumor cells . Additionally, this compound has been shown to interact with other biomolecules, such as transcription factors and kinases, further modulating cellular functions and signaling pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to adaptive changes in cellular metabolism and gene expression, highlighting the importance of monitoring its effects over extended periods .
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models to determine its therapeutic potential and safety profile. At low to moderate doses, this compound exhibits potent anticancer activity with minimal toxicity. At high doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with IDO1. By inhibiting IDO1, this compound alters the metabolic flux of tryptophan and its downstream metabolites, impacting various physiological processes. Additionally, this compound may interact with other enzymes and cofactors involved in amino acid metabolism, further influencing metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is known to be efficiently taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, this compound can interact with various transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus, where it can interact with key regulatory proteins and enzymes. Post-translational modifications, such as phosphorylation and acetylation, may also influence the subcellular distribution of this compound, directing it to specific organelles and compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1H-indazole-3-carbaldehyde typically involves the reduction of 6-nitro-1H-indazole-3-carbaldehyde. One common method includes the use of palladium on carbon (Pd/C) as a catalyst in the presence of methanol and formic acid. The reaction is carried out under reflux conditions to achieve the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale reduction reactions using similar catalysts and conditions as those used in laboratory synthesis. Optimization of reaction parameters such as temperature, pressure, and catalyst loading is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various electrophiles in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 6-Amino-1H-indazole-3-carboxylic acid.
Reduction: 6-Amino-1H-indazole-3-methanol.
Substitution: A wide range of substituted indazole derivatives depending on the electrophile used.
Scientific Research Applications
6-Amino-1H-indazole-3-carbaldehyde has several applications in scientific research:
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Similar structure but lacks the amino group at the 6th position.
6-Amino-1H-indazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
6-Amino-3-chloro-1H-indazole: Similar structure but with a chlorine atom at the 3rd position instead of an aldehyde.
Uniqueness: 6-Amino-1H-indazole-3-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the indazole ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
6-amino-2H-indazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-4H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMVTLDXBPHHBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401290456 | |
Record name | 6-Amino-1H-indazole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401290456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-24-4 | |
Record name | 6-Amino-1H-indazole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885519-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-1H-indazole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401290456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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